![molecular formula C25H28N2O5 B14323332 Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone CAS No. 111762-47-1](/img/structure/B14323332.png)
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and useful in various chemical reactions. The molecular structure of this compound includes two oxirane groups attached to a phenyl ring, which is further connected to a methanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. The industrial process also involves the recycling of unreacted starting materials and by-products to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone involves the reactivity of its oxirane groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.
Bis(4-glycidyloxyphenyl)methane: Another compound with oxirane groups, used in different industrial applications.
Uniqueness
Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone is unique due to the presence of both oxirane and methanone groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to industrial production.
Eigenschaften
CAS-Nummer |
111762-47-1 |
|---|---|
Molekularformel |
C25H28N2O5 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
bis[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C25H28N2O5/c28-25(17-1-5-19(6-2-17)26(9-21-13-29-21)10-22-14-30-22)18-3-7-20(8-4-18)27(11-23-15-31-23)12-24-16-32-24/h1-8,21-24H,9-16H2 |
InChI-Schlüssel |
JZHNXUFVNJEDMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CC5CO5)CC6CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


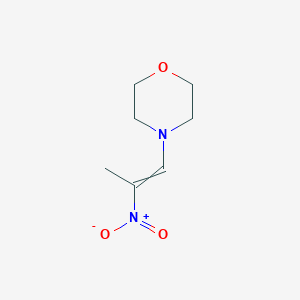
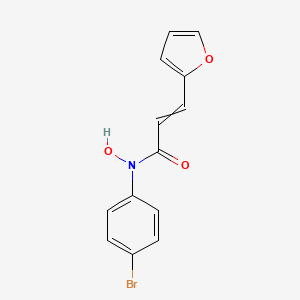


![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)

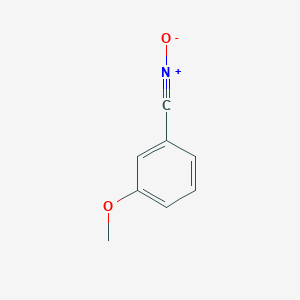
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
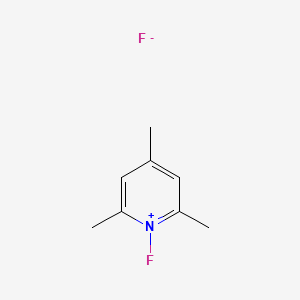
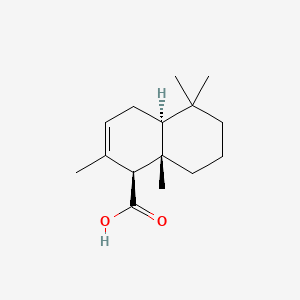
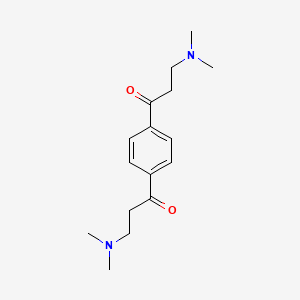
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
